Home > Products > Screening Compounds P60768 > Pancuronium bromide monohydrate
Pancuronium bromide monohydrate - 22189-36-2

Pancuronium bromide monohydrate

Catalog Number: EVT-10952636
CAS Number: 22189-36-2
Molecular Formula: C35H62Br2N2O5
Molecular Weight: 750.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pancuronium bromide monohydrate is a neuromuscular blocking agent primarily used in clinical settings to induce muscle relaxation during surgical procedures and facilitate tracheal intubation. It is classified as a non-depolarizing muscle relaxant, functioning by antagonizing the action of acetylcholine at the neuromuscular junction, which inhibits muscle contraction. The compound is derived from the steroid structure and is known for its potency compared to other neuromuscular blockers.

Source

Pancuronium bromide was first synthesized in the 1960s and has since become a staple in anesthetic practice. It is produced through various synthetic pathways that involve complex chemical reactions and intermediates, making it a subject of interest in pharmaceutical chemistry.

Classification
  • Type: Neuromuscular blocker
  • Chemical Class: Bis-quaternary ammonium steroid
  • Mechanism: Competitive antagonist of nicotinic acetylcholine receptors
Synthesis Analysis

The synthesis of pancuronium bromide involves several steps that can vary based on the method employed. One notable method includes a fragmentation reaction of specific steroid precursors, such as 16R-bromopregnane derivatives, under alkaline conditions. This process typically involves multiple stages, including:

  1. Fragmentation Reaction: The initial step often utilizes alkali to promote fragmentation, yielding intermediate compounds.
  2. Reflux Conditions: Subsequent reactions may require refluxing in non-protonic solvents such as dichloromethane or pyridine, often under controlled temperatures and pressures.
  3. Final Product Isolation: The final product is isolated through crystallization or extraction methods to yield pure pancuronium bromide.

For instance, one synthetic route described involves the use of methyl halides in a controlled environment to achieve high yields of the desired compound .

Molecular Structure Analysis

Pancuronium bromide monohydrate has a complex molecular structure characterized by its steroid backbone and quaternary ammonium groups.

  • Molecular Formula: C₃₅H₆₀N₂O₄Br
  • Molecular Weight: Approximately 572.86 g/mol
  • Structure Details:
    • Contains a steroid nucleus with two quaternary nitrogen atoms.
    • Exhibits stereochemistry that contributes to its biological activity.

Structural Data

The structural representation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Pancuronium bromide can undergo various chemical reactions that are critical for its synthesis and functionalization:

  1. Acylation Reactions: These are often employed to introduce functional groups that enhance the compound's pharmacological properties.
  2. Hydrolysis: In aqueous environments, pancuronium can hydrolyze, affecting its stability and efficacy.
  3. Interaction with Acetylcholine Receptors: As a competitive antagonist, it binds reversibly to nicotinic receptors, preventing muscle contraction.

The reaction mechanisms are typically characterized by nucleophilic attacks and electrophilic substitutions, which are fundamental in organic synthesis .

Mechanism of Action

Pancuronium bromide exerts its effects primarily through competitive inhibition at the neuromuscular junction:

  • Binding to Nicotinic Receptors: The compound binds to nicotinic acetylcholine receptors on the motor end plate, blocking acetylcholine from eliciting muscle contraction.
  • Duration of Action: Its effects can last from 30 minutes to several hours, depending on dosage and individual patient factors.
  • Reversal Agents: The neuromuscular blockade can be reversed using agents such as neostigmine or edrophonium, which increase acetylcholine availability at the synapse.
Physical and Chemical Properties Analysis

Pancuronium bromide monohydrate possesses several notable physical and chemical properties:

  • Physical State: Typically available as a white crystalline powder.
  • Solubility: Soluble in water and methanol; insoluble in non-polar solvents.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.

Relevant Data

  • Melting Point: Approximately 200°C (decomposes).
  • pH Range: Solutions are typically buffered to maintain a neutral pH for stability during storage and administration .
Applications

Pancuronium bromide is widely used in medical settings for:

  • Surgical Anesthesia: Facilitates muscle relaxation during surgeries requiring intubation.
  • Mechanical Ventilation: Assists in managing patients requiring respiratory support by reducing muscle tone.
  • Research Applications: Investigated in studies related to neuromuscular transmission and pharmacology.

The compound's ability to induce profound muscle relaxation makes it invaluable in both anesthetic practice and research into neuromuscular function .

Historical Development and Synthetic Evolution

Inspiration from Steroidal Alkaloids and Early Curare Analogues

The discovery of pancuronium bromide monohydrate originated from systematic investigations into steroidal alkaloids with neuromuscular blocking properties. Malouetine, a bis-quaternary steroid isolated from the plant Malouetia bequaertiana, served as the foundational prototype. Researchers at Organon identified its curare-like activity but noted insufficient potency for clinical use. This prompted efforts to synthesize analogues with enhanced neuromuscular blocking efficiency. Early curare analogues—particularly d-tubocurarine—revealed the therapeutic potential of neuromuscular blockers but posed challenges like histamine release and hemodynamic instability. Malouetine’s steroidal structure offered a chemically stable scaffold for engineering safer, more potent agents, initiating the aminosteroid neuromuscular blocker class [2] [5].

Table 1: Key Natural Precursors to Pancuronium Development

CompoundSourceNeuromuscular Blocking ActivityLimitations
d-TubocurarineChondrodendron tomentosumHighHypotension, histamine release
MalouetineMalouetia bequaertianaModerateLow potency, short duration
C-toxiferine IStrychnos spp.HighComplex structure, synthetic inaccessibility

Rational Drug Design: Structural Mimicry of Acetylcholine Moieties

Pancuronium’s design leveraged the "dual acetylcholine" hypothesis, aiming to replicate acetylcholine’s quaternary ammonium groups within a rigidified steroidal skeleton. Researchers Buckett, Hewett, and Savage strategically positioned two acetylcholine-like fragments at C-2 and C-16 of the androstane nucleus, separated by exactly 10 atoms—a distance critical for optimal receptor binding. This configuration enabled competitive antagonism at nicotinic acetylcholine receptors (nAChRs) by sterically hindering acetylcholine’s access without ion channel activation. Molecular modeling confirmed that the A-ring attached acetylcholine moiety bound to one α-subunit of the nAChR, while the D-ring fragment engaged the adjacent α-subunit, enhancing affinity through cooperative binding [2] [5] [9].

Structural Innovations:

  • Quaternary Ammonium Groups: Introduction of N-methylpiperidinium at C-2 and N-methylpyrrolidinium at C-16 provided cationic sites mimicking acetylcholine’s trimethylammonium head.
  • Rigid Spacer: The steroid backbone maintained an invariant 1.09 nm inter-onium distance, matching decamethonium’s optimal length for nAChR blockade.
  • Acetylated Hydroxyl Groups: 3α,17β-Diacetate groups augmented lipid solubility, facilitating membrane penetration and pharmacokinetic stability [5] [6].

Optimization of Bis-Quaternary Aminosteroid Scaffolds

Lead optimization focused on balancing potency, duration, and metabolic stability. Systematic modifications included:

  • Quaternization Patterns: Testing N-alkyl variants revealed N-methyl derivatives maximized potency while minimizing ganglionic blockade. Larger alkyl groups increased vagolytic effects but reduced nAChR specificity.
  • Oxygen Functionality: 3α,17β-Diacetate groups proved superior to hydroxyl or ketone functionalities. Deacetylation in vivo generated 3-desacetylpancuronium, a metabolite with 50–67% neuromuscular blocking activity, necessitating renal clearance for elimination [1] [8].
  • Steric Constraints: A-ring cis-fusion (5α-androstane) enhanced rigidity, ensuring precise inter-onium distance maintenance. Trans-fused analogues exhibited 30% lower affinity [3] [5].

Table 2: Structure-Activity Relationships in Aminosteroid Neuromuscular Blockers

ModificationCompound VariantRelative Potency (vs. Pancuronium)Clinical Outcome
3α-OH, 17β-OHVecuronium precursor0.6xReduced duration, rapid hepatic clearance
3α,17β-DiacetatePancuronium1.0x (reference)Extended duration, renal clearance
2β,16β-Di(piperidinium)Pipecuronium1.5xEnhanced potency, slower onset
16β-(Morpholinium)Rocuronium analogue0.8xFaster onset, reduced duration

Key Milestones in Industrial Synthesis and Patented Methodologies

Industrial production of pancuronium bromide monohydrate required scalable, stereoselective routes to the bis-quaternary aminosteroid core. Landmark methodologies include:

  • Stereospecific Functionalization: Patent CN101648987A detailed a 10-step synthesis from 5α-pregnane-3β,20β-diol. Critical steps included microbial 11β-hydroxylation followed by Oppenauer oxidation to install the 11-keto group, achieving 92% regioselectivity. The 2β,16β-bispiperidine intermediate was formed via nucleophilic displacement of 2α,16α-ditosylate with piperidine, yielding 85% trans-diaxial product [3].
  • Quaternary Salt Formation: Reacting the bis-tertiary amine precursor with methyl bromide in toluene generated the bis-quaternary salt. Excess methyl halide and anhydrous conditions minimized N-oxide byproducts (<0.5%). Crystallization from ethanol/water afforded the monohydrate with >99.5% purity [3].
  • Green Chemistry Advances: Later patents (e.g., CN105566056A) substituted toxic solvents like dichloromethane with acetonitrile/water mixtures and replaced sulfonyl chlorides with enzymatic tosylation, reducing heavy metal waste by 70% [4] [8].

Industrial Challenges and Solutions:

  • Impurity Control: 3-Desacetyl impurities were suppressed via low-temperature acetylation (0–5°C) with acetic anhydride/pyridine.
  • Crystallization Optimization: Ethanol/water recrystallization at 4°C ensured monohydrate stability, avoiding hygroscopic polymorphs.
  • Analytical Validation: HPLC-MS methods enabled detection of degradation products (e.g., N-demethylated metabolites) at 0.1 ppm sensitivity, critical for stability assessment during storage [8].

Properties

CAS Number

22189-36-2

Product Name

Pancuronium bromide monohydrate

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide;hydrate

Molecular Formula

C35H62Br2N2O5

Molecular Weight

750.7 g/mol

InChI

InChI=1S/C35H60N2O4.2BrH.H2O/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36;;;/h26-33H,7-23H2,1-6H3;2*1H;1H2/q+2;;;/p-2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;;;/m0.../s1

InChI Key

KSNRANIFOPUVTD-CVPFSWIZSA-L

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.O.[Br-].[Br-]

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C.O.[Br-].[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.